molecular formula C15H16FN5O4 B10946298 N'-[(4-fluorophenyl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

N'-[(4-fluorophenyl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B10946298
M. Wt: 349.32 g/mol
InChI Key: YCZKDYUXWJTNSH-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluorophenyl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves multiple steps:

    Formation of the 4-fluorophenylacetyl intermediate: This step involves the acylation of 4-fluoroaniline with acetic anhydride or acetyl chloride under acidic conditions.

    Synthesis of the 5-methyl-3-nitro-1H-pyrazole: This can be achieved through the nitration of 5-methylpyrazole using a mixture of nitric acid and sulfuric acid.

    Coupling of the intermediates: The final step involves the coupling of the 4-fluorophenylacetyl intermediate with the 5-methyl-3-nitro-1H-pyrazole in the presence of a hydrazine derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorophenyl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted aromatic compounds.

    Hydrolysis: Formation of carboxylic acids and hydrazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorophenyl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chlorophenyl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide
  • N-[2-(4-Bromophenyl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide

Uniqueness

N-[2-(4-Fluorophenyl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C15H16FN5O4

Molecular Weight

349.32 g/mol

IUPAC Name

N'-[2-(4-fluorophenyl)acetyl]-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide

InChI

InChI=1S/C15H16FN5O4/c1-10-8-13(21(24)25)19-20(10)7-6-14(22)17-18-15(23)9-11-2-4-12(16)5-3-11/h2-5,8H,6-7,9H2,1H3,(H,17,22)(H,18,23)

InChI Key

YCZKDYUXWJTNSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CC2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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